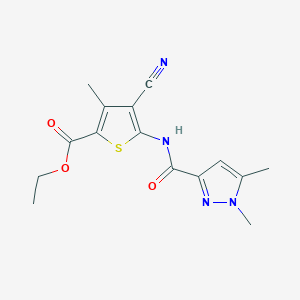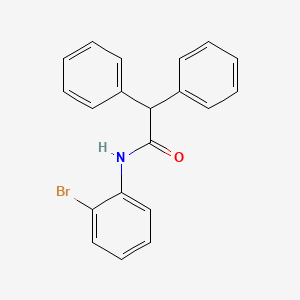![molecular formula C19H15N3O4S B2814517 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476321-51-4](/img/structure/B2814517.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzamide group, and a methoxybenzothiazole group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group is a five-membered ring with two carbonyl groups. The benzamide group consists of a benzene ring attached to an amide group. The 6-methoxybenzo[d]thiazol-2-yl group consists of a benzothiazole ring with a methoxy group attached at the 6-position .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carbonyl groups in the 2,5-dioxopyrrolidin-1-yl group could potentially undergo nucleophilic addition reactions. The amide group in the benzamide portion could participate in acylation or deacylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel compounds derived from benzamide and thiazole derivatives, showcasing their potential in developing new therapeutic agents. For example, the study by Abu‐Hashem et al. (2020) presents the synthesis of novel compounds with anti-inflammatory and analgesic properties, indicating the chemical versatility and potential medicinal applications of benzamide derivatives. This research illustrates how structural modifications of benzamide and thiazolyl compounds can yield substances with significant biological activities, suggesting that similar approaches could be applied to the compound of interest (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Several studies focus on the antimicrobial properties of benzamide and thiazole derivatives. For instance, Narayana et al. (2004) and Patel et al. (2011) have synthesized compounds that were evaluated for their antifungal and antibacterial activities, respectively. These findings underscore the potential of benzamide and thiazole derivatives in developing new antimicrobial agents, which could imply similar applications for the compound if studied for such properties (Narayana et al., 2004); (Patel et al., 2011).
Anticancer and Cytotoxicity Studies
Research on benzamide and thiazole derivatives also extends to anticancer activities. For example, the study by Ravinaik et al. (2021) evaluates the anticancer activity of synthesized benzamide derivatives against various cancer cell lines, indicating the potential of such compounds in cancer therapy. This suggests that further research into the specific compound could uncover anticancer applications (Ravinaik et al., 2021).
将来の方向性
The future directions for research on this compound would depend on its intended use. If it has potential medicinal properties, further studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it has potential industrial applications, research could focus on improving its synthesis process or finding new applications .
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-13-5-6-14-15(10-13)27-19(20-14)21-18(25)11-3-2-4-12(9-11)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFQCTVRWQUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
acetate](/img/structure/B2814435.png)
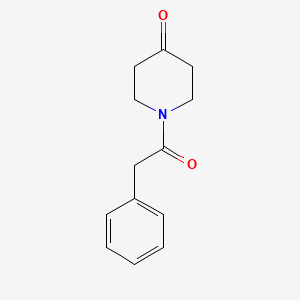
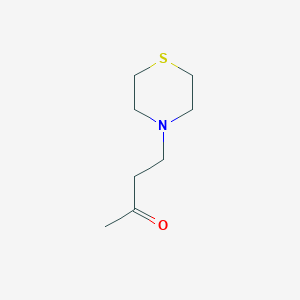
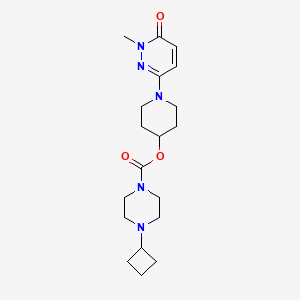
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)
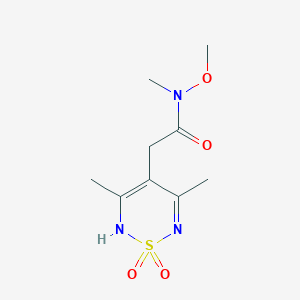
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)
![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide](/img/structure/B2814452.png)
![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)

